molecular formula C11H12N4OS B1384488 3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1105190-99-5

3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B1384488
M. Wt: 248.31 g/mol
InChI Key: UHSIAJLUGHMBCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridin-6-one ring and a thiophene ring. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that build up the complex structure piece by piece . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and overall structure. For example, the amino group might be involved in acid-base reactions, while the pyrazolo[3,4-b]pyridin-6-one ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are typically confirmed through experimental testing .

Scientific Research Applications

Synthesis and Derivatives

  • Derivative Synthesis

    The compound has been used to synthesize various derivatives. For example, it reacted with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives and with halo compounds to give imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives. This demonstrates its versatility as a chemical precursor (Rateb, 2014).

  • One-Pot Synthesis Approach

    A study described a one-pot, three-component condensation reaction involving 3-amino-5-methylpyrazole and ethyl cyanoacetate to create 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing an efficient synthesis method (Rahmati, 2010).

  • Synthesis of Complex Derivatives

    Research has explored the synthesis of complex derivatives like thieno[2,3-b]pyridine and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, highlighting the compound's role in creating structurally diverse molecules (Fattah, Elneairy, & Gad-Elkareem, 2007).

  • Antibacterial Screening

    Some derivatives of the compound were evaluated for antibacterial activities, indicating its potential application in medical and pharmaceutical fields (Maqbool et al., 2014).

Applications

  • Use in Dyes

    Derivatives of the compound have been applied as disperse dyes for polyester fibers, showing its utility in the textile industry (Ho, 2005).

  • Development of Bioactive Compounds

    The compound has been used in synthesizing new bioactive compounds, suggesting its importance in drug discovery and development (Câmara et al., 1999).

  • Ultrasonic-Promoted Synthesis

    Its derivatives have been synthesized using ultrasound irradiation, representing a novel method for rapid and efficient chemical synthesis (Nikpassand et al., 2010).

  • Corrosion Inhibition

    Pyrazolopyridine derivatives have been studied as potential corrosion inhibitors for mild steel in acidic environments, highlighting a practical application in material science (Dandia et al., 2013).

  • Antiviral Activity

    Certain derivatives have been evaluated for their antiviral activity, underscoring the compound's relevance in virological research (Attaby et al., 2006).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better potency or selectivity .

properties

IUPAC Name

3-amino-1-methyl-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-11-9(10(12)14-15)6(5-8(16)13-11)7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H2,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSIAJLUGHMBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
Reactant of Route 6
3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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